molecular formula C18H13N3O B187183 5,6-Diphenylfuro[2,3-d]pyrimidin-4-amine CAS No. 5207-52-3

5,6-Diphenylfuro[2,3-d]pyrimidin-4-amine

Cat. No. B187183
CAS RN: 5207-52-3
M. Wt: 287.3 g/mol
InChI Key: APAOWMPUWGJZFS-UHFFFAOYSA-N
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Description

“5,6-Diphenylfuro[2,3-d]pyrimidin-4-amine” belongs to the class of organic compounds known as 2,3-diphenylfurans . These are organic heterocyclic compounds that contain a furan ring substituted with a phenyl group only at the C2- and C3-positions .


Synthesis Analysis

The synthesis of “5,6-Diphenylfuro[2,3-d]pyrimidin-4-amine” involves several steps. Starting from the reaction of furoin with malonitrile in the presence of diethylamine . The 4-Chloro-5,6-diphenylfuro[2,3-d]pyrimidine was dissolved in 1-propanol, followed by aniline and the mixture was refluxed for 24 hours .


Molecular Structure Analysis

The molecular formula of “5,6-Diphenylfuro[2,3-d]pyrimidin-4-amine” is C18H13N3O . It has an average mass of 287.315 Da and a monoisotopic mass of 287.105865 Da .


Chemical Reactions Analysis

The compound belongs to the class of organic compounds known as 2,3-diphenylfurans . These are organic heterocyclic compounds that contain a furan ring substituted with a phenyl group only at the C2- and C3-positions .


Physical And Chemical Properties Analysis

It is a solid substance . The compound has a molecular weight of 345.36 .

Scientific Research Applications

  • Synthesis and Antimicrobial Activity : 5,6-Diphenylfuro[2,3-d]pyrimidin-4-amine has been synthesized and tested for antimicrobial activity. The compound showed promising results in combating microbial infections (Bhuiyan et al., 2005).

  • Synthesis Routes : Various synthesis routes have been developed for derivatives of 5,6-Diphenylfuro[2,3-d]pyrimidin-4-amine, offering potential in the creation of a wide range of isomeric triazoles using bifunctional derivatives (Soleimany et al., 2014).

  • Antihypertensive Activity : Derivatives of this compound, such as 6-arylpyrido[2,3-d]pyrimidin-7-amine, have been evaluated for antihypertensive activity. Some derivatives demonstrated the ability to lower blood pressure in hypertensive rats (Bennett et al., 1981).

  • Antiproliferative Evaluation : The derivatives of 5,6-Diphenylfuro[2,3-d]pyrimidin-4-amine have been synthesized and evaluated for antiproliferative activity against human breast cancer and nonmalignant cell lines, showing potential in cancer treatment (Atapour-Mashhad et al., 2017).

  • Microtubule Targeting Agents : Certain 4-substituted derivatives of 5-methyl-furo[2,3-d]pyrimidines have shown microtubule depolymerizing activities, effective against multidrug-resistant cancer cells (Devambatla et al., 2016).

  • Antibacterial and Antifungal Activities : Novel 2-thioxo-5,6-diphenyl-furo[2,3-d]pyrimidin-4(1H)-ones synthesized on an alumina support under microwave irradiation have shown significant antibacterial and antifungal properties (Kidwai et al., 2005).

  • Kinase Inhibition Activity : 7-Substituted pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-amines and their N-aryl analogues have been synthesized and evaluated for their inhibitory activity against Ser/Thr kinases, showing promise in therapeutic applications (Deau et al., 2013).

Future Directions

The compound “5,6-Diphenylfuro[2,3-d]pyrimidin-4-amine” has been found to have optical properties that apply for organic light-emitting diodes (OLED) or fluorescent dye . This suggests potential future directions in the field of materials for excellent efficiency of OLEDs .

Mechanism of Action

properties

IUPAC Name

5,6-diphenylfuro[2,3-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O/c19-17-15-14(12-7-3-1-4-8-12)16(13-9-5-2-6-10-13)22-18(15)21-11-20-17/h1-11H,(H2,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APAOWMPUWGJZFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(OC3=NC=NC(=C23)N)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40302737
Record name 5,6-Diphenylfuro[2,3-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40302737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Diphenylfuro[2,3-d]pyrimidin-4-amine

CAS RN

5207-52-3
Record name 5207-52-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153298
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5,6-Diphenylfuro[2,3-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40302737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

56.9 mg (0.185 mmol) of 4-chloro-5,6-diphenylfuro[2,3-d]pyrimidine 51 and 0.930 mL (1.85 mmol) of 2.0 M ammonia in methanol were combined in a disposable sealed tube and stirred at RT for 15 minutes. The reaction was then heated at 70° C. for 1.5 h. At this point, an additional 0.930 mL (1.85 mmol) of 2.0 M ammonia in methanol was added and the resulting mixture was heated at 70° C. for 3 days, cooled to RT and concentrated. Flash chromatography (SiO2, gradient eluent: 2:1 hexanes-ethylacetate, 2:1 ethyl acetate-hexanes, 9:1 CH2Cl2-MeOH), afforded the title compound 4-methoxy-5,6-diphenylfuro[2,3-d]pyrimidine 53 and 5,6-diphenylfuro[2,3-d]pyrimidin-4-amine 52. Mass found: 303.0 (M+H+); Calculated for C19H14N2O2: 302.
Quantity
56.9 mg
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Reaction Step One
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0.93 mL
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0 (± 1) mol
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0.93 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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